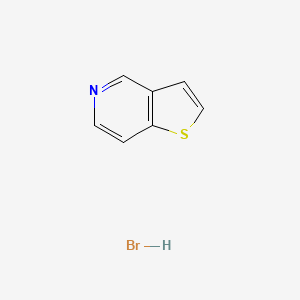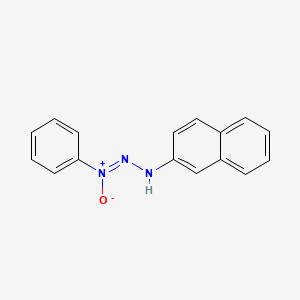
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C10H16O7S.2Na and a molecular weight of 326.274 g/mol . It is known for its unique structural properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate typically involves the esterification of butanedioic acid with 1,3-dimethylbutanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: The reaction between butanedioic acid and 1,3-dimethylbutanol in the presence of a catalyst such as sulfuric acid.
Neutralization: The final step involves neutralizing the sulfonated ester with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification and sulfonation processes, often carried out in batch reactors. The use of continuous flow reactors is also explored to enhance efficiency and yield .
化学反応の分析
Types of Reactions
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted esters .
科学的研究の応用
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cosmetics, and personal care products.
作用機序
The mechanism of action of Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate involves its ability to interact with molecular targets such as proteins and enzymes. The sulfonate group can form ionic bonds with positively charged amino acid residues, stabilizing the protein structure. Additionally, the ester group can participate in hydrophobic interactions, enhancing the compound’s emulsifying properties .
類似化合物との比較
Similar Compounds
Sodium 1,4-bis(1,3-dimethylbutyl) sulphonatosuccinate: Similar in structure but with two sulfonate groups.
Disodium 1-(1,3-dimethylbutyl) 2-sulfonatosuccinate: A closely related compound with slight variations in the ester group.
Uniqueness
Disodium 1-(1,3-dimethylbutyl) 2-sulphonatosuccinate is unique due to its specific ester and sulfonate group arrangement, which imparts distinct chemical and physical properties. Its ability to act as both a surfactant and stabilizing agent makes it valuable in various applications .
特性
CAS番号 |
68797-49-9 |
|---|---|
分子式 |
C10H16Na2O7S |
分子量 |
326.28 g/mol |
IUPAC名 |
disodium;4-(4-methylpentan-2-yloxy)-4-oxo-3-sulfonatobutanoate |
InChI |
InChI=1S/C10H18O7S.2Na/c1-6(2)4-7(3)17-10(13)8(5-9(11)12)18(14,15)16;;/h6-8H,4-5H2,1-3H3,(H,11,12)(H,14,15,16);;/q;2*+1/p-2 |
InChIキー |
IAJZJSNXALVKIK-UHFFFAOYSA-L |
正規SMILES |
CC(C)CC(C)OC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
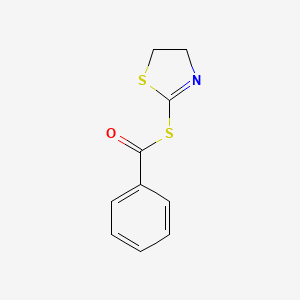

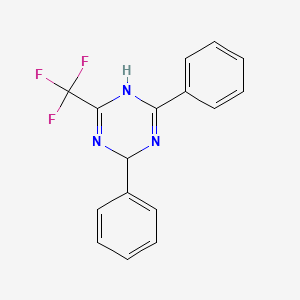

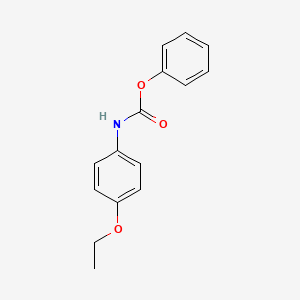


![2-{[(Oxolan-2-yl)methyl]sulfanyl}phenol](/img/structure/B14477276.png)
